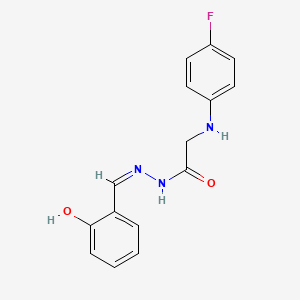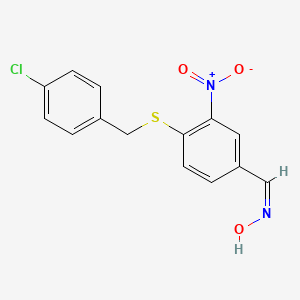
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate is a fluorinated organophosphorus compound It is characterized by its long perfluorinated alkyl chain, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate typically involves the reaction of a perfluorinated alkyl iodide with a phosphonate ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Preparation of Perfluorinated Alkyl Iodide: The perfluorinated alkyl iodide is prepared by the iodination of a perfluorinated alkyl alcohol.
Reaction with Phosphonate Ester: The perfluorinated alkyl iodide is then reacted with a phosphonate ester in the presence of a base, such as potassium carbonate, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups yields phosphonic acids, while nucleophilic substitution can yield a variety of substituted phosphonates.
科学研究应用
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate has several scientific research applications:
Surface Chemistry: The compound is used to modify surfaces to impart hydrophobic and oleophobic properties. This is particularly useful in creating non-stick coatings and water-repellent materials.
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, to enhance their chemical resistance and thermal stability.
Biology and Medicine: The compound’s unique properties make it a candidate for drug delivery systems and biomedical devices, where surface modification is crucial.
Industrial Applications: It is used in the production of specialty chemicals, lubricants, and surfactants due to its stability and resistance to harsh chemical environments.
作用机制
The mechanism of action of Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate involves its interaction with various molecular targets and pathways:
Surface Modification: The long perfluorinated alkyl chain interacts with surfaces to create a low-energy barrier, resulting in hydrophobic and oleophobic properties.
Chemical Stability: The phosphonate group provides chemical stability, making the compound resistant to oxidation and hydrolysis.
Biological Interactions: In biomedical applications, the compound can interact with cellular membranes and proteins, potentially altering their function and enhancing drug delivery.
相似化合物的比较
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate can be compared with other similar fluorinated compounds:
Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonic acid: This compound has a similar structure but with a phosphonic acid group instead of a phosphonate ester. It exhibits similar surface modification properties but may have different reactivity.
Perfluorooctyl Phosphonate: A shorter-chain analog that provides similar hydrophobic properties but may have different solubility and reactivity profiles.
Perfluorodecyl Sulfonate: Another fluorinated compound used for surface modification, but with a sulfonate group instead of a phosphonate. It may offer different chemical stability and reactivity.
属性
CAS 编号 |
61726-45-2 |
|---|---|
分子式 |
C14H10F21O3P |
分子量 |
656.17 g/mol |
IUPAC 名称 |
12-dimethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane |
InChI |
InChI=1S/C14H10F21O3P/c1-37-39(36,38-2)4-3-5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)35/h3-4H2,1-2H3 |
InChI 键 |
UJGOERJAHVHANM-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B14117784.png)
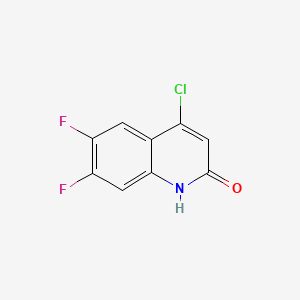


![2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B14117806.png)
![N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide](/img/structure/B14117809.png)
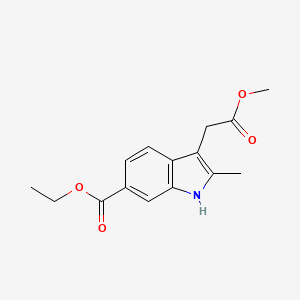
![(3S)-3-[[(2S)-5-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-5-amino-1-[[(2S,5S)-5-amino-1-hydroxy-6-(1H-imidazol-5-yl)-3,4-dioxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[(2S,5S)-5-[2-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,7R)-1-amino-7-hydroxy-6-(hydroxyamino)-1,4,5-trioxooctan-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenylheptan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14117832.png)
![N-(3-ethylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117839.png)
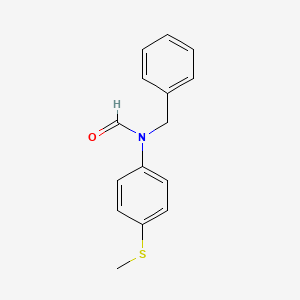
![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117850.png)
